N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in the medical, agricultural, and material science fields . The adamantane moiety in the structure provides unique properties such as increased stability and lipophilicity, making it a valuable component in drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with adamantane-1-carbohydrazide, which is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole ring.
Final Coupling: The final step involves coupling the 1,3,4-thiadiazole derivative with N-methyl-4-nitrobenzamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Substitution: The compound can participate in substitution reactions, particularly at the adamantane moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross biological membranes, while the thiadiazole ring can interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide is unique due to the presence of both the adamantane and nitrobenzamide moieties. This combination provides enhanced stability, lipophilicity, and potential biological activity compared to other similar compounds .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features:
- Adamantane moiety : Known for its rigid structure, which enhances pharmacological properties.
- Thiadiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.
- Nitrobenzamide group : Imparts electron-withdrawing properties, potentially enhancing biological interactions.
The molecular formula of this compound is C15H18N4O3S, with a molecular weight of approximately 342.39 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of thiadiazole : Starting from 5-(adamantan-1-yl)-1,3,4-thiadiazole-2-thiol.
- Methylation : Using methyl iodide to obtain the N-methyl derivative.
- Coupling reactions : Employing standard peptide coupling reagents (e.g., EDC or DCC) to couple with 4-nitrobenzoic acid derivatives.
Anticancer Activity
Research has shown that derivatives of thiadiazole containing adamantane exhibit promising anticancer properties. In vitro studies demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis through up-regulation of BAX and down-regulation of Bcl-2 proteins .
The most potent compounds showed IC50 values ranging from 71.5 nM to 85 nM against wild-type EGFR and even lower against mutant types (37.85 - 41.19 nM) compared to established drugs like Lapatinib .
Molecular Docking Studies
Molecular docking studies indicated that the binding energy scores for the most active derivatives ranged from -19.19 to -22.07 Kcal/mol, suggesting strong interactions with the active site of EGFR . This reinforces the potential for these compounds in targeting specific cancer pathways.
Additional Biological Activities
Beyond anticancer effects, compounds similar to this compound have also been investigated for:
- Antimicrobial properties : Demonstrated efficacy against various bacterial strains.
- Cognitive enhancement : Some derivatives are being explored for their potential in treating cognitive deficits associated with neurological disorders like Alzheimer's disease.
Case Study 1: Anti-Proliferative Properties
A study synthesized a series of adamantane-based thiadiazole derivatives and evaluated their anti-proliferative activity against several cancer cell lines. The findings highlighted the significant apoptotic effects and potential as therapeutic agents in oncology .
Case Study 2: EGFR Inhibition
Another investigation focused on the inhibitory effects on EGFR, comparing new derivatives with existing treatments. The results indicated that certain compounds exhibited superior potency against both wild-type and mutant forms of EGFR, showcasing their therapeutic promise in targeted cancer therapies .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-23(17(25)15-2-4-16(5-3-15)24(26)27)19-22-21-18(28-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEBWWMVLYPMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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